3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction can be carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and the choice of starting materials such as succinic anhydride and aminoguanidine hydrochloride suggest that scalable methods could be developed based on these principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce different triazoline derivatives.
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A simpler compound with similar inhibitory properties.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: Compounds with similar triazole rings but different substituents.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with triazole rings and additional aromatic groups.
Uniqueness
3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines a triazole ring with a dimethylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4O2 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,5(12)13)3-11-4-9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,12,13) |
InChI Key |
UDLHUHLLGZRLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
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